molecular formula C6H4N4O2 B2783301 3-Azidopyridine-4-carboxylic acid CAS No. 2168642-30-4

3-Azidopyridine-4-carboxylic acid

Cat. No.: B2783301
CAS No.: 2168642-30-4
M. Wt: 164.124
InChI Key: WRFJNDAHOUDEDA-UHFFFAOYSA-N
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Description

3-Azidopyridine-4-carboxylic acid is an organic compound that belongs to the class of azides and pyridines It is characterized by the presence of an azide group (-N₃) attached to the third position of the pyridine ring and a carboxylic acid group (-COOH) at the fourth position

Properties

IUPAC Name

3-azidopyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c7-10-9-5-3-8-2-1-4(5)6(11)12/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFJNDAHOUDEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-azidopyridine-4-carboxylic acid typically involves the azidation of 3-aminopyridine-4-carboxylic acid. One common method includes the reaction of 3-aminopyridine-4-carboxylic acid with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the potentially explosive nature of azides.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the azide group can be replaced by other nucleophiles.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), elevated temperatures.

    Cycloaddition: Copper(I) catalysts, organic solvents like toluene or acetonitrile.

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.

Major Products:

    Substitution: Various substituted pyridine derivatives.

    Cycloaddition: Triazole derivatives.

    Reduction: 3-Aminopyridine-4-carboxylic acid.

Scientific Research Applications

3-Azidopyridine-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of triazoles through click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-azidopyridine-4-carboxylic acid is primarily related to its reactivity as an azide. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biochemical and pharmaceutical applications. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

    3-Aminopyridine-4-carboxylic acid: Similar structure but with an amino group instead of an azide group.

    4-Azidopyridine-3-carboxylic acid: Isomer with the azide and carboxylic acid groups at different positions.

    2-Azidopyridine-3-carboxylic acid: Another isomer with the azide group at the second position.

Uniqueness: 3-Azidopyridine-4-carboxylic acid is unique due to the specific positioning of the azide and carboxylic acid groups, which imparts distinct reactivity and potential applications. Its ability to undergo cycloaddition reactions to form triazoles makes it particularly valuable in click chemistry and related fields.

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